molecular formula C11H9FN2O2 B2509951 2-(3-fluorophenyl)-5-methyl-2H-pyrazole-3-carboxylic acid CAS No. 756752-22-4

2-(3-fluorophenyl)-5-methyl-2H-pyrazole-3-carboxylic acid

Cat. No. B2509951
CAS RN: 756752-22-4
M. Wt: 220.203
InChI Key: QQRGKMYCQHDEGV-UHFFFAOYSA-N
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Description

The compound “2-(3-fluorophenyl)-5-methyl-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-fluorophenyl)-5-methyl-2H-pyrazole-3-carboxylic acid” are not well-documented in the literature .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The key step involves transmetalation between boron and palladium, leading to the formation of new C–C bonds .

Application: “1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid” serves as a valuable organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it an attractive choice for constructing complex molecules .

Building Block for Libraries

Overview: The compound has been employed as a building block in the synthesis of diverse libraries.

Application::

Medicine Intermediates

Overview: “1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid” plays a role in the synthesis of pharmaceutical intermediates.

Application::

Mechanism of Action

In terms of biochemical pathways, boronic acids and their esters are involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

As for pharmacokinetics, the properties of a compound such as its solubility, stability, and reactivity can greatly influence its absorption, distribution, metabolism, and excretion (ADME). For example, boronic acids and their esters are only marginally stable in water , which could affect their bioavailability and efficacy.

The action environment, including factors like pH and temperature, can also influence a compound’s action, efficacy, and stability. For instance, a boronic acid/ester-based pH-responsive nano-drug delivery system has been designed to target the acidic microenvironment of tumors .

properties

IUPAC Name

2-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGKMYCQHDEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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